

Application Notes and Protocols for Cy3.5 NHS Ester Labeling of Proteins

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Compound of Interest

Compound Name: Cy3.5

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Introduction

N-hydroxysuccinimide (NHS) esters are widely utilized for the covalent labeling of primary amines on biomolecules, such as proteins, peptides, and amine-modified nucleic acids.[1][2][3][4] The NHS ester functional group reacts with primary amines under mild basic conditions to form a stable amide bond.[1] This labeling chemistry is a cornerstone for preparing fluorescently-labeled proteins for a variety of applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1]

Cy3.5, a bright and photostable orange-red fluorescent dye, is an excellent choice for protein labeling.[1] Its NHS ester derivative allows for a straightforward and efficient conjugation to proteins. This document provides detailed protocols for labeling proteins with **Cy3.5** NHS ester, including reaction conditions, purification of the conjugate, and determination of the degree of labeling.

Chemical and Spectroscopic Properties of Cy3.5 NHS Ester

A summary of the key chemical and spectroscopic properties of (E)-Cyanine 3.5 chloride NHS ester is presented below. These properties are essential for designing experiments, selecting appropriate instrumentation and filter sets, and quantifying the degree of labeling.[1]

Property	Value	Reference
Appearance	Dark purple solid	[1]
Molecular Weight	~708 - 741.62 g/mol	[1][5]
Excitation Maximum (λ_{ex})	~581-591 nm	[1]
Emission Maximum (λ_{em})	~596-604 nm	[1]
Molar Extinction Coefficient (ϵ)	116,000 M ⁻¹ cm ⁻¹	[1]
Solubility	Soluble in organic solvents (DMF, DMSO), insoluble in water	[1]
Storage	Store at -20°C in the dark, desiccated	[1]

Experimental Protocols

Protocol 1: General Protein and Antibody Labeling with Cy3.5 NHS Ester

This protocol provides a general procedure for the covalent labeling of proteins and antibodies with **Cy3.5** NHS ester. Optimization of the dye-to-protein molar ratio is recommended for each specific protein to achieve the desired degree of labeling (DOL).

Materials:

- Protein or antibody of interest
- Cy3.5** NHS ester
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)[1][3]
- Amine-free reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5; or 0.1 M phosphate buffer, pH 8.3-8.5)[2][3][5]
- Purification column (e.g., gel filtration column like Sephadex G-25)[6][7]

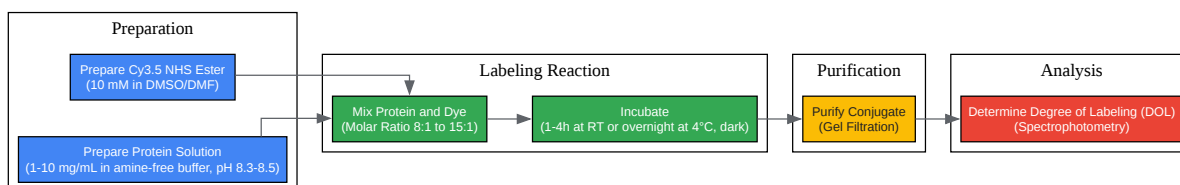
- Storage buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)[2]

Procedure:

- Prepare the Protein Solution:
 - Dissolve the protein in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[2][5] For optimal labeling efficiency, a concentration of 2-10 mg/mL is recommended.[8][9]
 - Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the labeling reaction.[2][3] If necessary, dialyze the protein against the reaction buffer.[8][10]
- Prepare the Dye Stock Solution:
 - Allow the vial of **Cy3.5** NHS ester to warm to room temperature before opening to prevent moisture condensation.[2]
 - Prepare a 10 mM stock solution by dissolving the dye in anhydrous DMSO or DMF.[1][11] Vortex briefly to ensure it is fully dissolved. This solution should be prepared immediately before use.[1][2]
- Labeling Reaction:
 - Calculate the required volume of the **Cy3.5** NHS ester stock solution. A typical starting molar ratio of dye to protein is 8:1 to 15:1, but this should be optimized.[1][3][5]
 - While gently vortexing, add the calculated volume of the dye stock solution to the protein solution.[2] The volume of the organic solvent should be kept to a minimum (<10% of the total volume) to avoid protein precipitation.[1]
 - Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[2][5][12]
- Purification of the Labeled Protein:
 - Immediately after incubation, purify the conjugate to remove unreacted dye and byproducts.[6]

- Gel filtration is a common and effective method for separating the labeled protein from smaller, unreacted dye molecules.[3][5][6]
- Equilibrate the gel filtration column with the desired storage buffer (e.g., PBS, pH 7.4).[2]
- Apply the reaction mixture to the column and elute with the storage buffer.[6] The labeled protein will typically elute first.[1]
- Determine the Degree of Labeling (DOL):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of **Cy3.5** (~591 nm).[1][13]
 - Calculate the DOL using the formula provided in the "Calculating the Degree of Labeling" section below.

Diagram of the Experimental Workflow



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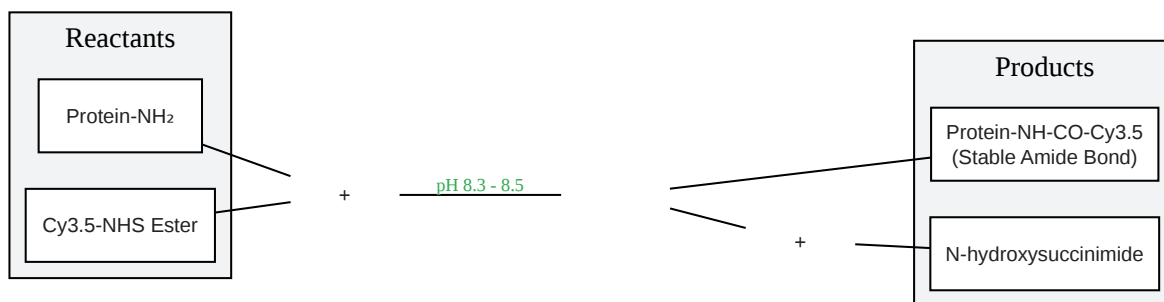
Caption: Experimental workflow for **Cy3.5** NHS ester protein labeling.

Reaction Mechanism

The NHS ester of **Cy3.5** reacts with primary amines (e.g., the epsilon-amino group of lysine residues or the N-terminus of the protein) in a nucleophilic acyl substitution reaction. This reaction forms a stable amide bond, covalently attaching the **Cy3.5** dye to the protein, and releases N-hydroxysuccinimide as a byproduct.[2] The reaction is pH-dependent, with optimal

rates occurring between pH 8.3 and 8.5.[2][3][5] At lower pH, the amine is protonated and less reactive, while at higher pH, hydrolysis of the NHS ester becomes a significant competing reaction.[2][3]

Diagram of the Chemical Reaction



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Caption: Reaction of **Cy3.5** NHS ester with a primary amine on a protein.

Calculating the Degree of Labeling (DOL)

The degree of labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.[13][14][15]

Procedure:

- After purification, measure the absorbance of the protein-dye conjugate at 280 nm (A_{280}) and at the absorbance maximum of **Cy3.5** (~591 nm, A_{max}).[1][13][16]
- Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm.
- Calculate the concentration of the **Cy3.5** dye.
- The DOL is the molar ratio of the dye to the protein.

Formula:

The concentration of the protein can be calculated using the following equation:

$$\text{Protein Concentration (M)} = [A_{280} - (A_{\text{max}} \times \text{CF})] / \epsilon_{\text{protein}}$$

Where:

- A_{280} is the absorbance of the conjugate at 280 nm.
- A_{max} is the absorbance of the conjugate at the λ_{max} of **Cy3.5** (~591 nm).
- CF is the correction factor (A_{280} of the free dye / A_{max} of the free dye). The correction factor for **Cy3.5** is approximately 0.08.[\[10\]](#)
- $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (in $\text{M}^{-1}\text{cm}^{-1}$).

The concentration of the dye is calculated as:

$$\text{Dye Concentration (M)} = A_{\text{max}} / \epsilon_{\text{dye}}$$

Where:

- ϵ_{dye} is the molar extinction coefficient of **Cy3.5** at its λ_{max} ($116,000 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)

The Degree of Labeling (DOL) is then calculated as:

$$\text{DOL} = \text{Dye Concentration (M)} / \text{Protein Concentration (M)}$$

For antibodies, the optimal DOL is typically between 2 and 10.[\[14\]](#)

Troubleshooting

Problem	Possible Cause	Suggested Solution	Reference
Low Degree of Labeling (DOL)	Low protein concentration.	Increase protein concentration to >2 mg/mL.	[1]
Presence of competing amines in the buffer.	Use an amine-free buffer like sodium bicarbonate, borate, or phosphate.	[1][2][3]	
Hydrolysis of NHS ester.	Prepare the dye stock solution immediately before use. Ensure anhydrous conditions for the dye stock.	[1][2]	
Incorrect pH of the reaction buffer.	Ensure the pH of the reaction buffer is between 8.3 and 8.5.	[2][3][5]	
Precipitation of Protein	High concentration of organic solvent.	Keep the volume of DMSO or DMF added to the protein solution to a minimum (<10% of the total volume).	[1]
High Background Fluorescence	Incomplete removal of unreacted dye.	Ensure thorough purification of the conjugate by gel filtration or dialysis.	[1][6]

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